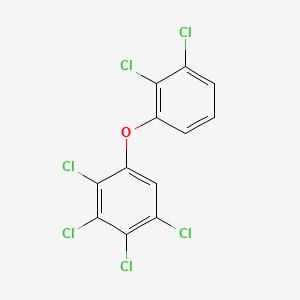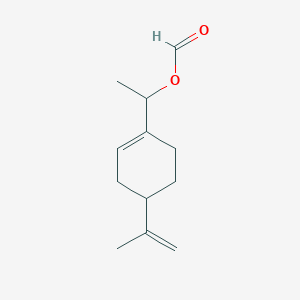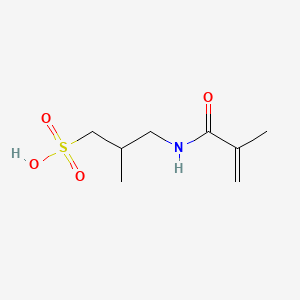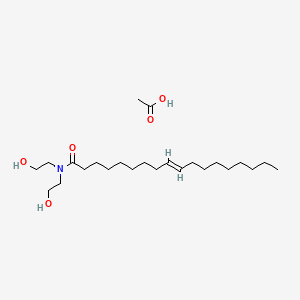
Bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 302-135-3, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. The compound has a molecular formula of C7H5N3O6 and is commonly used in military and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions for each step involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous nitration in large reactors, followed by purification steps to remove any unreacted toluene and by-products. The final product is then crystallized and dried to obtain pure 2,4,6-trinitrotoluene.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes and other reduced products.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidation products include nitrobenzoic acids and other oxidized derivatives.
Reduction: Reduction products include aminodinitrotoluenes and other amine derivatives.
Substitution: Substitution products vary depending on the reagents used and the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is ongoing.
Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.
Industry: It is used in the manufacturing of explosives and other industrial applications.
Wirkmechanismus
The mechanism of action of 2,4,6-trinitrotoluene primarily involves its explosive properties. When subjected to a shock or heat, it undergoes rapid decomposition, releasing a large amount of energy in the form of an explosion. The molecular targets and pathways involved in this process include the breaking of chemical bonds and the formation of gaseous products such as nitrogen, carbon dioxide, and water vapor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Comparison
2,4,6-trinitrotoluene is unique due to its high explosive power and stability compared to other nitroaromatic compounds. While 2,4-dinitrotoluene and 2,6-dinitrotoluene are also used in explosive formulations, they do not possess the same level of explosive energy as 2,4,6-trinitrotoluene. 1,3,5-trinitrobenzene, on the other hand, has similar explosive properties but is less commonly used due to its higher cost and more complex synthesis.
Eigenschaften
CAS-Nummer |
94094-34-5 |
|---|---|
Molekularformel |
C22H43NO3.C2H4O2 C24H47NO5 |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
acetic acid;(E)-N,N-bis(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C22H43NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h9-10,24-25H,2-8,11-21H2,1H3;1H3,(H,3,4)/b10-9+; |
InChI-Schlüssel |
NXURWDLLVUKUHO-RRABGKBLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





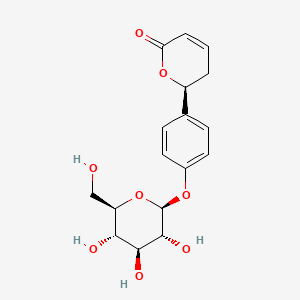
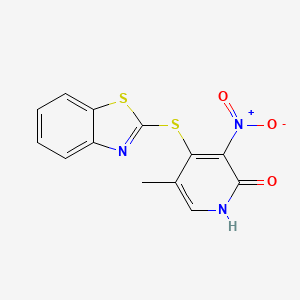
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)

